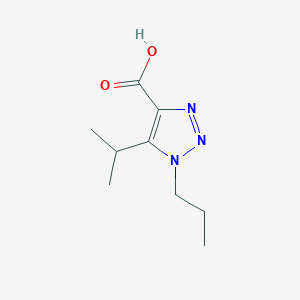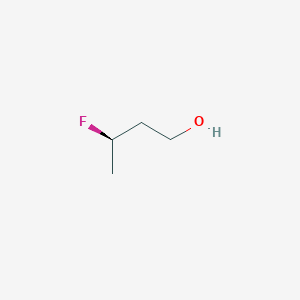
(3R)-3-fluorobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-fluorobutan-1-ol: is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a fluorine atom attached to the third carbon of a butanol chain, specifically in the R-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-fluorobutan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 3-fluorobutanal using a chiral catalyst. Another method includes the enantioselective fluorination of butan-1-ol derivatives. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure high enantioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process may include steps such as purification and distillation to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3R)-3-fluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorobutanoic acid.
Reduction: It can be reduced to form 3-fluorobutan-1-amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: 3-fluorobutanoic acid.
Reduction: 3-fluorobutan-1-amine.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3R)-3-fluorobutan-1-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity. It can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drug candidates. Its unique structure may impart desirable pharmacokinetic properties to the resulting compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its fluorinated nature can enhance the properties of polymers and other industrial products.
Wirkmechanismus
The mechanism of action of (3R)-3-fluorobutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a useful tool in drug design and development.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-fluorobutan-1-ol: The enantiomer of (3R)-3-fluorobutan-1-ol, with similar chemical properties but different biological activity.
3-chlorobutan-1-ol: A similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and applications.
3-bromobutan-1-ol: Another halogenated butanol with distinct chemical behavior.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C4H9FO |
|---|---|
Molekulargewicht |
92.11 g/mol |
IUPAC-Name |
(3R)-3-fluorobutan-1-ol |
InChI |
InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
YSAZHINBXCWZTE-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](CCO)F |
Kanonische SMILES |
CC(CCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


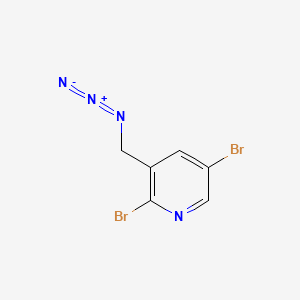
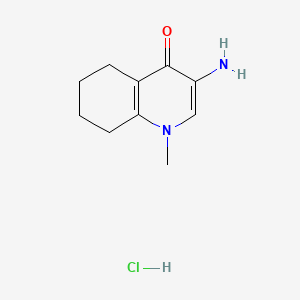
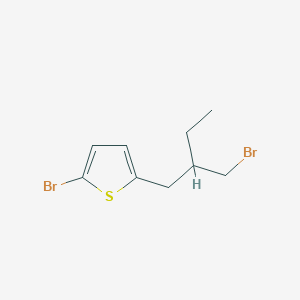
![rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis](/img/structure/B13487042.png)
![tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)


![(1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13487056.png)
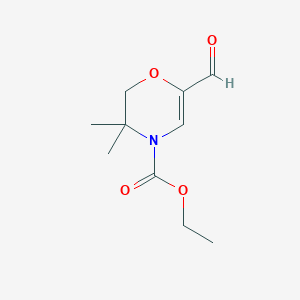
![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)
